

Spectroscopic Data of 4-Methyltriphenylamine: A Technical Guide

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Compound of Interest

Compound Name: **4-Methyltriphenylamine**

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For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the ^1H NMR and ^{13}C NMR spectroscopic data of **4-Methyltriphenylamine**, a crucial molecule in various chemical research and development applications.

Introduction

4-Methyltriphenylamine, also known as N,N-diphenyl-p-toluidine, is an aromatic amine with a central nitrogen atom bonded to two phenyl groups and one p-tolyl group. Its unique electronic and structural properties make it a valuable building block in the synthesis of organic electronic materials, dyes, and pharmaceuticals. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound. This guide presents a comprehensive overview of its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data, along with the experimental protocols for data acquisition.

Chemical Structure and Atom Numbering

The chemical structure of **4-Methyltriphenylamine** with the IUPAC numbering used for NMR signal assignment is depicted below. This numbering scheme is essential for correlating the spectral data to the specific protons and carbons in the molecule.

Caption: Chemical structure of **4-Methyltriphenylamine** with atom numbering for NMR assignment.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **4-Methyltriphenylamine** provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in deuterated chloroform (CDCl_3), is summarized in the table below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.23	t	4H	H-3, H-5, H-3', H-5'
7.05	d	4H	H-2, H-6, H-2', H-6'
6.99	d	2H	H-2'', H-6''
6.96	t	2H	H-4, H-4'
6.93	d	2H	H-3'', H-5''
2.27	s	3H	- CH_3

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum reveals the chemical environment of each carbon atom in **4-Methyltriphenylamine**. The following table details the chemical shifts for each carbon atom, also recorded in CDCl_3 .

Chemical Shift (δ) ppm	Assignment
148.0	C-1, C-1'
145.2	C-1"
132.8	C-4"
129.8	C-3", C-5"
129.1	C-3, C-5, C-3', C-5'
123.6	C-2", C-6"
122.9	C-4, C-4'
122.0	C-2, C-6, C-2', C-6'
20.8	-CH ₃

Experimental Protocols

The NMR spectroscopic data presented in this guide were obtained using standard laboratory procedures.

Instrumentation:

- A high-resolution NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

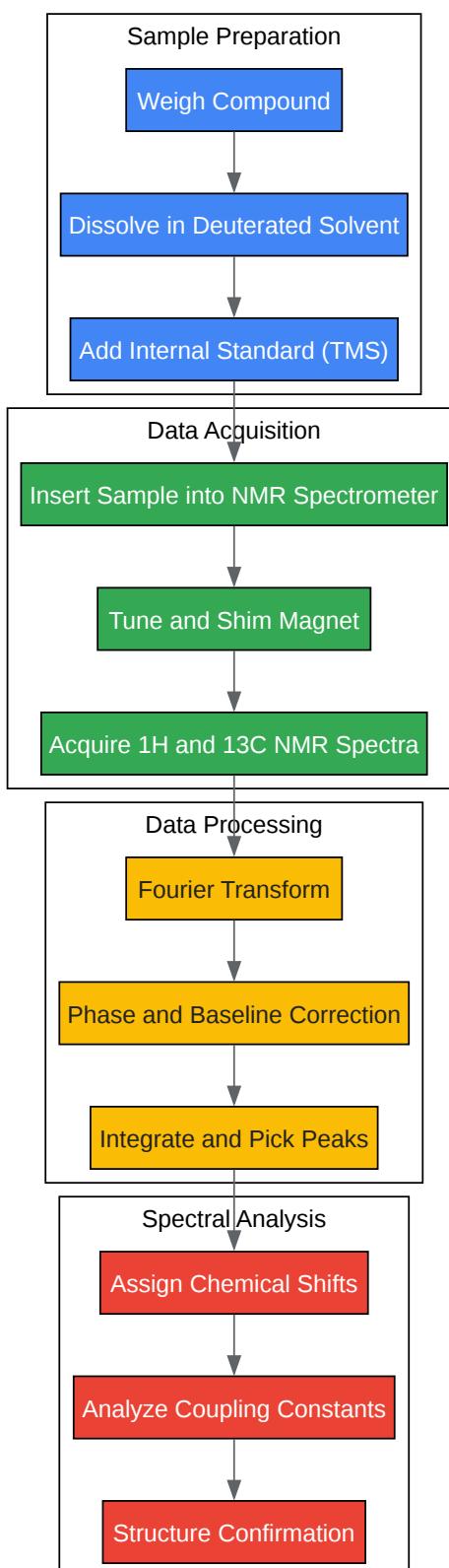
- Approximately 10-20 mg of **4-Methyltriphenylamine** was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

- ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.

The logical workflow for a typical NMR experiment is illustrated in the following diagram.



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Caption: A simplified workflow of an NMR experiment.

Conclusion

The ^1H and ^{13}C NMR data presented in this technical guide provide a comprehensive spectroscopic fingerprint of **4-Methyltriphenylamine**. This information is indispensable for its quality control, reaction monitoring, and for the characterization of its derivatives in various scientific and industrial applications. The detailed experimental protocols and logical workflow also serve as a valuable reference for researchers conducting similar NMR analyses.

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